N-(4-ethylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
N-(4-ethylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a triazolopyrazine-derived compound characterized by a phenylsulfanyl moiety at position 8 of the heterocyclic core and an N-(4-ethylphenyl)acetamide group at position 2.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-2-15-8-10-16(11-9-15)23-18(27)14-26-21(28)25-13-12-22-20(19(25)24-26)29-17-6-4-3-5-7-17/h3-13H,2,14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCRCMWZPDWIHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction typically uses palladium as a catalyst and boron reagents to form the carbon-carbon bonds necessary for the compound’s structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is pivotal for modifying solubility or generating active metabolites.
| Conditions | Products | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 6h | 2-[3-oxo-8-(phenylsulfanyl)-2H,3H-triazolo[4,3-a]pyrazin-2-yl]acetic acid | 78% | |
| NaOH (1M), 80°C, 4h | Sodium salt of the corresponding carboxylic acid | 85% | † |
†Inferred from analogous acetamide hydrolysis in structurally related compounds .
Oxidation of the Phenylsulfanyl Group
The phenylsulfanyl (-SPh) group is susceptible to oxidation, forming sulfoxides or sulfones, which modulate electronic properties and bioactivity.
†Based on sulfonylations observed in imidazoquinazolinone analogs .
Electrophilic Aromatic Substitution
The ethylphenyl and phenylsulfanyl groups participate in electrophilic substitutions, though steric hindrance limits reactivity at certain positions.
†Inferred from nitration patterns in benzothieno-pyrimidinone systems .
Nucleophilic Substitution at the Sulfanyl Group
The sulfur atom in the phenylsulfanyl group acts as a nucleophile, enabling displacement reactions with alkyl halides or aryl boronic acids.
†Analogous Suzuki coupling reported for imidazoquinazolinone systems .
Ring-Opening and Rearrangement Reactions
The triazolo-pyrazinone core undergoes ring-opening under strong basic conditions, forming intermediates for further functionalization.
†Based on reductions observed in thieno-pyrimidinone analogs .
Biological Activity Modulation via Chemical Modifications
Strategic modifications of the parent compound enhance its pharmacological profile:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds derived from the triazolo[4,3-a]pyrazine scaffold. Specifically, derivatives similar to N-(4-ethylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide have shown promising results against various cancer cell lines. For instance:
- Case Study : A derivative exhibited significant anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.83 ± 0.07 μM for A549 and 0.15 ± 0.08 μM for MCF-7 . This suggests that modifications to the triazolo[4,3-a]pyrazine structure can enhance anticancer efficacy.
c-Met Kinase Inhibition
The compound has been investigated for its role as a c-Met kinase inhibitor. The inhibition of this receptor tyrosine kinase is critical in cancer therapy as it plays a pivotal role in tumor growth and metastasis.
- Research Findings : In vitro studies demonstrated that certain derivatives possess nanomolar-level inhibition of c-Met kinase (IC50 = 48 nM), indicating their potential as targeted therapies for cancers driven by c-Met overexpression .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for drug design.
Modifications and Efficacy
Research has shown that modifications to the phenylsulfanyl group or the acetamide moiety can significantly affect the compound's pharmacological properties.
| Modification Type | Effect on Activity | Reference |
|---|---|---|
| Addition of alkyl groups | Increased lipophilicity and cellular uptake | |
| Variation in the phenyl ring substituents | Altered binding affinity to target proteins |
Synthesis and Development
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity.
Synthetic Routes
Several synthetic pathways have been explored to produce this compound efficiently:
- Route A : Involves the condensation of triazole derivatives with acetamides under acidic conditions.
- Route B : Utilizes coupling reactions between aryl sulfides and acetamides followed by cyclization to form the triazolo-pyrazine core.
Combination Therapies
Investigating its use in combination with other chemotherapeutic agents could enhance therapeutic outcomes by overcoming resistance mechanisms commonly seen in cancer treatments.
Broader Pharmacological Applications
Beyond oncology, exploring its potential in other therapeutic areas such as neurodegenerative diseases or inflammatory conditions could expand its applicability.
Mechanism of Action
The mechanism of action of 4-{[(3’-fluorobiphenyl-4-yl)sulfonyl]amino}-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Pharmacological Insights
- Lipophilicity and Permeability: The phenylsulfanyl group in the target compound increases lipophilicity compared to analogs with polar substituents (e.g., phenoxy or benzylpiperazinyl groups). This property may favor blood-brain barrier penetration, suggesting CNS applications .
- Synthetic Efficiency: The benzylpiperazinyl derivative () achieves a higher synthesis yield (63%) than the phenoxy-linked analog (51%), indicating robustness in piperazine-based modifications .
Computational and Binding Studies
While direct docking data for the target compound is unavailable, AutoDock Vina () has been widely used to predict binding modes of triazolopyrazine derivatives. Key inferences:
- The phenylsulfanyl group may engage in hydrophobic interactions with receptor pockets.
- The ethylphenyl acetamide could form van der Waals contacts, while the triazolopyrazine core participates in π-π stacking .
Biological Activity
N-(4-ethylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide (CAS Number: 1116061-56-3) is a complex organic compound belonging to the class of triazolopyrazines. Its unique structure combines various functional groups that contribute to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H19N5O2S, with a molecular weight of 405.5 g/mol. The compound features a triazolo-pyrazine core which is known for various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N5O2S |
| Molecular Weight | 405.5 g/mol |
| CAS Number | 1116061-56-3 |
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives with triazole and pyrazine moieties have shown significant activity against various viral infections. One study demonstrated that certain triazole derivatives exhibited up to 91% inhibition of HSV-1 replication at a concentration of 50 μM with low cytotoxicity (CC50 = 600 μM) . This suggests that the compound may possess similar antiviral capabilities.
Anticancer Activity
The structural characteristics of this compound indicate potential anticancer properties. Compounds containing triazole and pyrazine rings have been investigated for their ability to inhibit cancer cell proliferation. For example, related compounds have been shown to inhibit HCV NS5B polymerase activity, which is crucial for viral replication . The synthesis of derivatives from known anti-inflammatory drugs has also led to the discovery of new anticancer agents .
Enzyme Inhibition
The compound's structure suggests it may interact with specific enzymes or receptors involved in disease processes. Many triazole derivatives have been studied for their inhibitory effects on enzymes linked to inflammatory pathways and cancer progression . The presence of a phenylsulfanyl group may enhance its binding affinity to target enzymes.
Case Studies
- Antiviral Activity Evaluation : A series of synthesized triazole derivatives were tested against HSV and other viruses. The most effective compounds demonstrated substantial inhibition rates and low cytotoxicity levels .
- Anticancer Screening : Research on triazolo-pyrazine derivatives has indicated promising results in inhibiting tumor growth in vitro and in vivo models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
